molecular formula C23H36N6 B14230970 1,1',1''-(Ethane-1,1,1-triyl)tris(3-tert-butyl-1H-pyrazole) CAS No. 558477-44-4

1,1',1''-(Ethane-1,1,1-triyl)tris(3-tert-butyl-1H-pyrazole)

Cat. No.: B14230970
CAS No.: 558477-44-4
M. Wt: 396.6 g/mol
InChI Key: XPMQEPJFAGFANP-UHFFFAOYSA-N
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Description

1,1’,1’'-(Ethane-1,1,1-triyl)tris(3-tert-butyl-1H-pyrazole) is a complex organic compound characterized by its unique structure, which includes three pyrazole rings attached to a central ethane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’,1’'-(Ethane-1,1,1-triyl)tris(3-tert-butyl-1H-pyrazole) typically involves the reaction of ethane-1,1,1-triyl trichloride with 3-tert-butyl-1H-pyrazole under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography and crystallization are also common to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,1’,1’'-(Ethane-1,1,1-triyl)tris(3-tert-butyl-1H-pyrazole) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The pyrazole rings can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Electrophiles (e.g., alkyl halides), nucleophiles (e.g., amines).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with additional functional groups, while reduction may result in the formation of reduced pyrazole compounds.

Scientific Research Applications

1,1’,1’'-(Ethane-1,1,1-triyl)tris(3-tert-butyl-1H-pyrazole) has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which 1,1’,1’'-(Ethane-1,1,1-triyl)tris(3-tert-butyl-1H-pyrazole) exerts its effects involves its interaction with specific molecular targets. The pyrazole rings can coordinate with metal ions, forming stable complexes that can influence various biochemical pathways. Additionally, the compound’s structure allows it to interact with biological macromolecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1,1’,1’'-(Ethane-1,1,1-triyl)tris(3-cyanophenyl-1H-pyrazole): Similar structure but with cyanophenyl groups instead of tert-butyl groups.

    1,1’,1’'-(Ethane-1,1,1-triyl)tris(3-methyl-1H-pyrazole): Similar structure but with methyl groups instead of tert-butyl groups.

Uniqueness

1,1’,1’'-(Ethane-1,1,1-triyl)tris(3-tert-butyl-1H-pyrazole) is unique due to the presence of tert-butyl groups, which provide steric hindrance and influence the compound’s reactivity and stability. This makes it particularly useful in applications where stability and specific reactivity are required.

Properties

CAS No.

558477-44-4

Molecular Formula

C23H36N6

Molecular Weight

396.6 g/mol

IUPAC Name

1-[1,1-bis(3-tert-butylpyrazol-1-yl)ethyl]-3-tert-butylpyrazole

InChI

InChI=1S/C23H36N6/c1-20(2,3)17-11-14-27(24-17)23(10,28-15-12-18(25-28)21(4,5)6)29-16-13-19(26-29)22(7,8)9/h11-16H,1-10H3

InChI Key

XPMQEPJFAGFANP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN(C=C1)C(C)(N2C=CC(=N2)C(C)(C)C)N3C=CC(=N3)C(C)(C)C

Origin of Product

United States

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